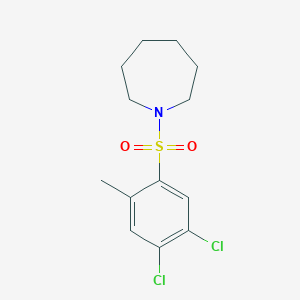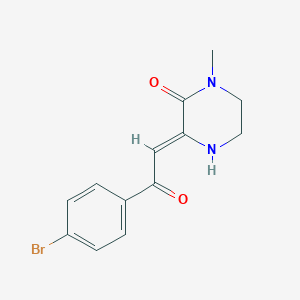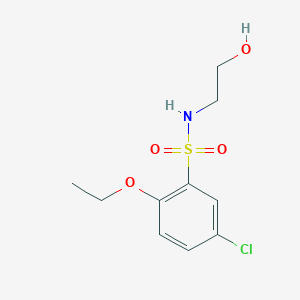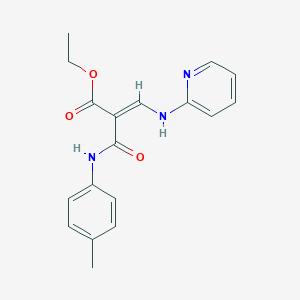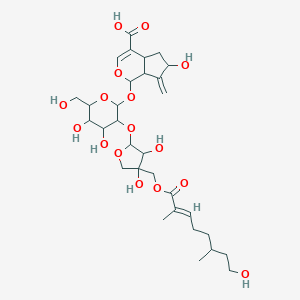
Inerminoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inerminoside C is a natural compound that belongs to the group of iridoid glycosides. It is found in the roots of Inula japonica, a plant commonly used in traditional Chinese medicine. In recent years, there has been a growing interest in the potential therapeutic applications of inerminoside C due to its various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
Role in Obstetrics and Gynecology
In the field of obstetrics and gynecology, research has focused on inositol stereoisomers, particularly myo-inositol (MI) and d-chiro-inositol (DCI), due to their involvement in insulin-dependent processes such as metabolic syndrome and polycystic ovary syndrome (PCOS). Studies have demonstrated that inositol supplementation can positively affect various pathophysiological aspects of disorders related to obstetrics and gynecology, such as improving the treatment of PCOS women and preventing gestational diabetes mellitus (GDM) (Facchinetti et al., 2015).
Insights into Biomedical Science
Inositol's contribution to experimental biological research has been significant. It is used to understand how inositol-containing phospholipids contribute to cellular functions in eukaryotes. This research contrasts with studies in non-experimental spheres that focus on novel correlations in large datasets, thus highlighting the importance of experimental research in advancing our understanding of inositol's roles in cellular communication and signaling (Michell, 2022).
Vitamin C Biosynthesis and Evolutionary Biology
Inositol, particularly myo-inositol, has been explored as a possible substrate for vitamin C (VC) synthesis in metazoans. Research in this area also involves the study of alternative VC synthesis pathways in insects and nematodes, which adds to our understanding of the evolutionary history and industrial production of VC (Duque, Vieira, & Vieira, 2022).
Neuroscience and Psychiatry
The role of inositol in human brain physiology and pathology has been a topic of interest, particularly in the context of psychiatric disorders. Although inositol shows multifaceted neurobiological activities, data on its efficacy in treating psychiatric disorders are still inconclusive, partly due to the heterogeneity of studies. This highlights the need for further research in this area (Concerto et al., 2023).
Metabolic Syndrome in Postmenopausal Women
Myo-inositol, as an insulin-sensitizing substance, has been studied for its potential to improve features of metabolic syndrome in postmenopausal women. Supplementation with myo-inositol has shown improvements in blood pressure, insulin resistance, and lipid profiles, suggesting its reliability as a treatment option in this demographic (Giordano et al., 2011).
Eigenschaften
CAS-Nummer |
160492-62-6 |
|---|---|
Produktname |
Inerminoside C |
Molekularformel |
C27H33ClN6O5 |
Molekulargewicht |
674.7 g/mol |
IUPAC-Name |
1-[3-[3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methylidene-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C31H46O16/c1-14(7-8-32)5-4-6-15(2)27(40)43-12-31(41)13-44-30(25(31)37)46-24-23(36)22(35)20(10-33)45-29(24)47-28-21-16(3)19(34)9-17(21)18(11-42-28)26(38)39/h6,11,14,17,19-25,28-30,32-37,41H,3-5,7-10,12-13H2,1-2H3,(H,38,39)/b15-6+ |
InChI-Schlüssel |
DXKBUDRBDSPMIW-GIDUJCDVSA-N |
Isomerische SMILES |
CC(CC/C=C(\C)/C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
SMILES |
CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
Kanonische SMILES |
CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
Synonyme |
2'-O-(5''--O-(8-hydroxy-2,6-dimethyl-2-octenoyl)apiofuranosyl)gardoside inerminoside C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)


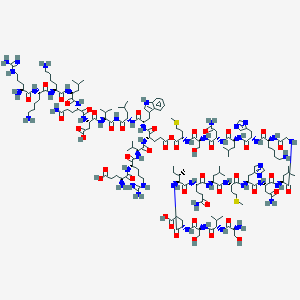
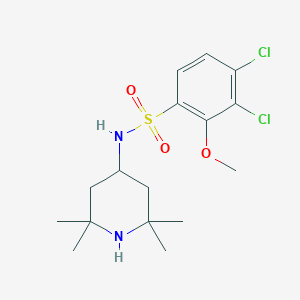
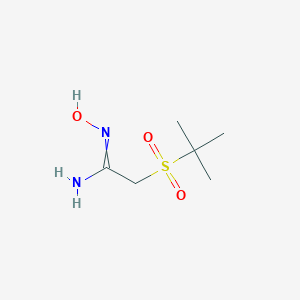
![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
